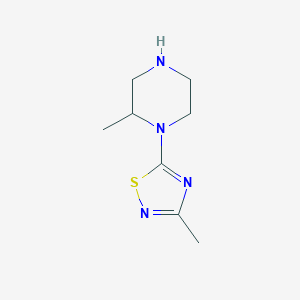

2-Methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine

Description

Properties

Molecular Formula |

C8H14N4S |

|---|---|

Molecular Weight |

198.29 g/mol |

IUPAC Name |

3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole |

InChI |

InChI=1S/C8H14N4S/c1-6-5-9-3-4-12(6)8-10-7(2)11-13-8/h6,9H,3-5H2,1-2H3 |

InChI Key |

YSKADVBSDHSHIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1C2=NC(=NS2)C |

Origin of Product |

United States |

Preparation Methods

IR Spectroscopy

IR spectroscopy can identify functional groups based on their characteristic absorption frequencies. For example, the C=N bond in thiadiazoles typically shows absorption peaks in the range of 1637–1554 cm−1 .

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For piperazine derivatives, the methylene protons typically appear in the range of δ 3.15–3.77 ppm .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiadiazole ring or the piperazine moiety, leading to different reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl and piperazine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiadiazole ring or piperazine moiety.

Scientific Research Applications

3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Table 1: Comparison of hA2AAR Binding Affinities for Piperazine/Thiadiazole Derivatives

*JNJ1661010 targets FAAH (IC50 = 33 ± 2.1 nM) rather than hA2AAR .

Key Observations :

- Piperazine vs. Piperidine Linkers : Piperazine-based compounds exhibit significantly higher receptor affinity than piperidine analogues. For example, compound 3 (piperazine) has a 10-fold lower Ki (58 nM) than compound 1 (piperidine, 594 nM) for hA2AAR .

- Substituent Effects : Bulky or polar substituents (e.g., phenylethyl in compound 4 or para-OCH2CH2OCH3 in compound 5) reduce binding activity, suggesting steric hindrance or electronic destabilization .

Functional Group Modifications and Activity Trends

Key Findings :

- Anti-Inflammatory/Antitumor Activity : Piperazine moieties in chalcone derivatives (e.g., compounds 8, 9) enhance activity, likely due to improved solubility and target engagement .

- Enzyme Inhibition : Cyclic piperazine-urea derivatives (e.g., JNJ1661010) achieve potent FAAH inhibition by promoting conformational distortion at the enzyme active site .

- Psychoactive Effects : Benzylpiperazines (e.g., BZP) mimic amphetamines but with lower potency, highlighting the role of N-substituents in modulating central nervous system activity .

Oxidation and Metabolic Stability

Piperazine-containing compounds undergo oxidation pathways involving HO2 elimination. For example, gas-phase oxidation of piperazine derivatives proceeds with a reaction barrier of 14.4–19.2 kcal/mol, comparable to pyrrolidine and piperidine . The thiadiazole ring in the target compound may alter metabolic stability, as sulfur-containing heterocycles often resist oxidative degradation better than purely nitrogen-based systems.

Biological Activity

2-Methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine is a compound that incorporates a piperazine moiety with a thiadiazole ring, which has been studied for its diverse biological activities. Thiadiazole derivatives are known for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 172.25 g/mol. The compound's structure features a piperazine ring substituted with a 3-methyl-1,2,4-thiadiazole group.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, derivatives containing the thiadiazole ring have shown significant activity against various bacterial strains:

The compound has demonstrated moderate to significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Thiadiazole derivatives have been explored for their potential anticancer properties. The cytostatic effects of compounds related to the thiadiazole structure have been documented in various studies:

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cells.

- Case Study : A study highlighted that certain 1,3,4-thiadiazoles exhibited cytotoxic effects on human cancer cell lines at low concentrations (e.g., MIC = 32.6 μg/mL) which was more effective than standard chemotherapeutics like itraconazole .

Anti-inflammatory Activity

Research has indicated that thiadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models:

- Experimental Findings : In vivo studies have shown that certain thiadiazole compounds significantly reduced edema in animal models when administered at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-Methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine with high yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, starting with the formation of the thiadiazole ring followed by coupling with the piperazine moiety. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) or alcohols (e.g., ethanol) enhance reaction efficiency .

- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) are used to facilitate nucleophilic substitution or condensation reactions .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical for isolating the compound in ≥95% purity .

- Data Note : Optimized reactions typically achieve yields of 60–80% under reflux conditions (80–100°C) .

Q. Which spectroscopic and computational techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the thiadiazole (δ 8.5–9.5 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond ~1.67 Å in thiadiazole) and confirms stereochemistry .

- Computational Methods : Density Functional Theory (DFT) predicts electronic properties and optimizes geometries .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the bioactivity of this compound against therapeutic targets?

- Methodological Answer :

- Target Selection : Prioritize proteins like kinases or GPCRs where piperazine-thiadiazole hybrids are known to bind (e.g., antimicrobial targets) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on hydrogen bonding (e.g., thiadiazole N-atoms) and hydrophobic contacts .

- Validation : Compare predicted binding affinities (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine-thiadiazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl groups on thiadiazole) and test activity across cell lines .

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance antimicrobial activity) .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ester groups (e.g., ethyl carboxylate) to enhance solubility, which hydrolyze in vivo to active forms .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve oral bioavailability .

- Metabolic Stability : Assess hepatic microsome metabolism to identify vulnerable sites (e.g., piperazine ring oxidation) and modify accordingly .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for piperazine-thiadiazole derivatives, while others indicate low toxicity?

- Methodological Answer :

- Dosage Dependency : Toxicity often correlates with concentration; studies using >100 µM may report cytotoxicity, while lower doses (1–10 µM) show safety .

- Cell Line Specificity : Compounds may selectively target cancer cells (e.g., HeLa) but spare non-malignant lines (e.g., HEK293) .

- Impurity Effects : Residual solvents (e.g., DMF) or byproducts from incomplete purification can artificially elevate toxicity readings .

Functional Group Reactivity

Q. What is the role of the 3-methyl-1,2,4-thiadiazole group in modulating the compound’s chemical reactivity?

- Methodological Answer :

- Electrophilic Substitution : The thiadiazole’s electron-deficient ring directs substitutions to the 5-position, enabling regioselective modifications .

- Stability : The thiadiazole ring resists hydrolysis under physiological pH but may degrade under strong acidic/basic conditions .

- Biological Interactions : Thiadiazole sulfur participates in hydrogen bonding with target proteins, enhancing binding affinity .

Experimental Design for Bioactivity Testing

Q. How should researchers design assays to evaluate the anti-inflammatory potential of this compound?

- Methodological Answer :

- In Vitro Models : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .

- Target Identification : Screen for COX-2 or NF-κB inhibition using Western blot or reporter gene assays .

- In Vivo Validation : Apply carrageenan-induced paw edema models in rodents, dosing orally (10–50 mg/kg) and monitoring swelling reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.